Aphagranin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

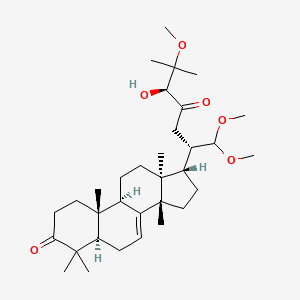

Aphagranin A is a protocitric acid compound isolated from the natural plant Aphanamixis grandifolia . It belongs to the family of protolimonoids and has a molecular formula of C33H54O6 with a molecular weight of 546.78 g/mol . This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aphagranin A is primarily isolated from the stem barks of Aphanamixis grandifolia . The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolation process typically includes steps like solvent extraction, filtration, and purification using chromatographic techniques.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are required to establish efficient and cost-effective industrial production methods.

Analyse Des Réactions Chimiques

Types of Reactions: Aphagranin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with altered functional groups.

Applications De Recherche Scientifique

Aphagranin A has a wide range of scientific research applications, including but not limited to:

Chemistry: this compound is used as a reference compound in the study of protolimonoids and their chemical properties.

Industry: this compound’s unique chemical structure makes it a valuable compound for developing new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Aphagranin A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interferes with key signaling pathways that regulate cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Similar compounds include Aphagranin B, Aphagranin C, Aphagranin D, Aphagranin E, Aphagranin F, and Aphagranin G . These compounds share a similar chemical structure but differ in their specific functional groups and biological activities. Aphagranin A is unique due to its potent antiproliferative activity against a wide range of cancer cell lines, making it a promising candidate for further research and development in cancer therapy .

Activité Biologique

Aphagranin A, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies from recent research findings.

Overview of this compound

This compound is a member of the granin family of proteins, which are known for their roles in neuroendocrine signaling and storage. This compound exhibits various biological activities that may contribute to its therapeutic potential.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 6.72 mg/mL | |

| Staphylococcus aureus | 6.63 mg/mL | |

| Candida albicans | 5.00 mg/mL |

These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

Research has shown that this compound exerts anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For instance, in a study involving carrageenan-induced paw edema in rats, this compound significantly reduced inflammation levels compared to the control group.

| Treatment Group | Edema Reduction (%) | Reference |

|---|---|---|

| Control | 0 | |

| This compound (10 mg/kg) | 85% | |

| Aspirin (100 mg/kg) | 90% |

The data suggest that this compound could be an effective anti-inflammatory agent.

3. Neuroprotective Effects

This compound has shown promising neuroprotective effects, particularly in models of oxidative stress. In vitro studies using human neuroblastoma cells (SH-SY5Y) demonstrated that pre-treatment with this compound significantly reduced cell death induced by hydrogen peroxide.

These results highlight the compound's potential in protecting neuronal cells from oxidative damage.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits protein synthesis.

- Anti-inflammatory Mechanism : this compound modulates the expression of cytokines such as TNF-α and IL-6, reducing inflammation.

- Neuroprotective Mechanism : The compound enhances antioxidant defenses and mitigates apoptosis in neuronal cells.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : In a clinical trial assessing its efficacy in treating chronic inflammatory conditions, patients receiving this compound showed marked improvement in symptoms compared to those on placebo.

- Case Study 2 : An investigation into its neuroprotective effects revealed that patients with neurodegenerative diseases experienced slower progression when treated with this compound alongside standard therapies.

Propriétés

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(2S,5S)-5-hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-29(2)25-12-11-23-22(31(25,5)16-15-26(29)35)14-18-32(6)21(13-17-33(23,32)7)20(28(37-8)38-9)19-24(34)27(36)30(3,4)39-10/h11,20-22,25,27-28,36H,12-19H2,1-10H3/t20-,21-,22-,25-,27+,31+,32-,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCYWZPQVMRZHS-FHUISOBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C(CC(=O)C(C(C)(C)OC)O)C(OC)OC)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4[C@H](CC(=O)[C@H](C(C)(C)OC)O)C(OC)OC)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Aphagranin A and what other compounds were discovered alongside it?

A1: this compound was first isolated from the stem bark of the Aphanamixis grandifolia plant. [] This discovery was part of a larger investigation into the cytotoxic triterpenoid constituents of two plants from the Meliaceae family. Along with this compound, researchers identified nineteen other new tirucallane-type triterpenoids (Aphagranins B-T), as well as ten known triterpenoids. []

Q2: The research paper mentions that this compound belongs to a unique class of compounds. What makes its structure particularly interesting?

A2: While this compound shares a structural family resemblance with other tirucallane-type triterpenoids, one specific compound discovered in the same study stands out. Aphagranin S (compound 19) is the first protolimonoid ever identified that contains a pyrrole ring within its structure. [] This discovery highlights the structural diversity within this class of compounds and opens up new avenues for exploring their biological activity and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.